molecular formula C14H16BrNO B8421746 8-(4-Bromobenzyl)-8-aza-bicyclo[3.2.1]octan-3-one

8-(4-Bromobenzyl)-8-aza-bicyclo[3.2.1]octan-3-one

Cat. No. B8421746
M. Wt: 294.19 g/mol
InChI Key: UGPVXYPQIDKHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09216980B2

Procedure details

A stirred solution of 1-bromo-4-bromomethylbenzene (0.39 g, 1.56 mmol), triethylamine (0.45 mL, 3.20 mmol) and 8-azabicyclo[3.2.1]octan-3-one (0.33 mL, 2.32 mmol) in THF (10 mL) was heated under reflux for 5 h. The reaction mixture was allowed to cool to ambient temperature and the solid removed by filtration. The filtrate was concentrated under reduced pressure to afford a residue that was purified by flash chromatography (silica, 50 g column, Biotage, 0-100% DCM in ethyl acetate) to afford the title compound as an off-white solid (400 mg, 90%). 1H NMR (CDCl3, 300 MHz): 7.48-7.43 (m, 2H), 7.32-7.28 (m, 2H), 3.69 (s, 2H), 3.49-3.43 (m, 2H), 2.66 (dd, J=16.0, 4.3 Hz, 2H), 2.26-2.17 (m, 2H), 2.14-2.06 (m, 2H), 1.66-1.56 (s, 2H). LCMS (Method B): RT=1.86 min, M+H+=294/296.
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]Br)=[CH:4][CH:3]=1.C(N(CC)CC)C.[CH:17]12[NH:24][CH:21]([CH2:22][CH2:23]1)[CH2:20][C:19](=[O:25])[CH2:18]2>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][N:24]2[CH:17]3[CH2:23][CH2:22][CH:21]2[CH2:20][C:19](=[O:25])[CH2:18]3)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.39 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CBr
Name
Quantity
0.45 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.33 mL
Type
reactant
Smiles
C12CC(CC(CC1)N2)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the solid removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a residue that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (silica, 50 g column, Biotage, 0-100% DCM in ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(CN2C3CC(CC2CC3)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.